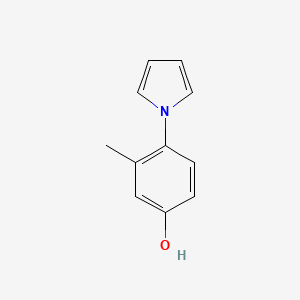

3-Methyl-4-(1H-pyrrol-1-YL)phenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-4-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-9-8-10(13)4-5-11(9)12-6-2-3-7-12/h2-8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIQGOBXYWPCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589733 | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137352-74-0 | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3 Methyl 4 1h Pyrrol 1 Yl Phenol and Its Analogs

Targeted Synthesis of 3-Methyl-4-(1H-pyrrol-1-YL)phenol

The direct construction of this compound involves the formation of a pyrrole (B145914) ring appended to a cresol (B1669610) scaffold. This can be achieved through several strategic approaches, starting from readily available precursors.

Multi-Step Approaches from Precursor Molecules

Multi-step synthesis provides a robust and classical route to complex molecules, allowing for the purification of intermediates at each stage. udel.edu The most common and direct precursor for the targeted synthesis of this compound is 4-amino-3-methylphenol (B1666317). The pyrrole ring is typically constructed using the Paal-Knorr or Clauson-Kaas synthesis.

The Paal-Knorr synthesis involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In this case, 4-amino-3-methylphenol reacts with a succinaldehyde (B1195056) equivalent. The reaction proceeds through the formation of a di-imine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.

The Clauson-Kaas synthesis is a modification that utilizes a masked 1,4-dicarbonyl compound, most commonly 2,5-dimethoxytetrahydrofuran (B146720) (DMTHF), which hydrolyzes in situ under acidic conditions to generate succinaldehyde. researchgate.net This method is particularly effective for synthesizing N-substituted pyrroles from various primary amines. beilstein-journals.org The reaction sequence begins with the acid-catalyzed hydrolysis of DMTHF, followed by condensation with 4-amino-3-methylphenol and subsequent cyclization to form the final pyrrole-phenol product.

One-Pot Reaction Methodologies

To improve efficiency and reduce waste, multi-step sequences are often consolidated into one-pot procedures. organic-chemistry.org These methodologies avoid the isolation and purification of intermediates, offering significant economic and environmental advantages. nih.gov For the synthesis of this compound, a one-pot approach would involve combining 4-amino-3-methylphenol and 2,5-dimethoxytetrahydrofuran in a single reaction vessel with a suitable catalyst. researchgate.net

Several catalysts have been shown to be effective for one-pot Clauson-Kaas reactions. For instance, molecular iodine has been used as an efficient catalyst for the synthesis of diverse N-substituted pyrroles under solvent-free conditions. beilstein-journals.org Similarly, zinc salts like zinc triflate (Zn(OTf)₂) can catalyze the reaction between anilines and DMTHF without the need for co-catalysts or bases. beilstein-journals.org These methods provide a direct and high-yielding route to N-aryl pyrroles and are applicable to the synthesis of the target compound.

Catalytic Methodologies in Pyrrole-Phenol Linkage Formation

The formation of the pyrrole ring or the linkage between the pyrrole and phenol (B47542) moieties can be significantly enhanced through catalysis. Modern synthetic chemistry offers a broad toolkit of transition metal catalysts and organocatalysts that provide mild, efficient, and selective pathways to these structures.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency. acs.org While direct C-H arylation is a powerful tool for creating C-C bonds with pyrroles, the formation of the C-N bond in N-aryl pyrroles often relies on coupling reactions or metal-catalyzed versions of classical syntheses. acs.org

Catalytic amounts of transition metals can be employed in the Paal-Knorr or Clauson-Kaas synthesis. For example, a heterogeneous cobalt catalyst has been developed for the cascade synthesis of pyrroles from nitroarenes. nih.gov This approach could theoretically be applied by starting with 2-methyl-4-nitrophenol, which is reduced to the corresponding aminophenol in situ and then condensed with a 1,4-dicarbonyl source. nih.gov Other metals like rhodium and zinc have been used to catalyze the formation of substituted pyrroles from precursors like dienyl azides. organic-chemistry.org Silver(I)-promoted oxidative cyclization of homopropargylamines also provides a route to 1,2-disubstituted pyrroles. arkat-usa.org Furthermore, titanium-catalyzed multicomponent reactions offer a single-step method to construct highly substituted pyrrole rings. nih.gov

| Catalyst System | Precursors | Conditions | Yield (%) | Reference |

| ZnI₂ | Dienyl azides | Room Temperature | High | organic-chemistry.org |

| Ti-catalyst | Alkynes, Imines | One-pot | Good (58%) | nih.gov |

| Ag(I) | Homopropargylamines | Room Temperature | Good to Excellent | arkat-usa.org |

| Co/NGr-C@SiO₂-L | Nitroarenes, DMTHF | H₂ or Formic Acid | High | nih.gov |

| Pd(PPh₃)₄ | Boryl pyrrole, Aryl halide | NaOᵗBu, PhCH₃ | Good (58%) | nih.gov |

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Pyrrole Analogs. This table highlights various transition metal catalysts used in the synthesis of substituted pyrroles, which are analogous to the target compound.

Organocatalytic Transformations

Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, has become a powerful and sustainable alternative to metal catalysis. nih.govresearchgate.net For the synthesis of this compound, organocatalysts can be employed effectively in the Paal-Knorr and Clauson-Kaas reactions.

A notable example is the use of nicotinamide (B372718) as a cheap, non-toxic organocatalyst for the high-yielding synthesis of pyrrolyl-phenols via the Clauson-Kaas reaction. researchgate.netbeilstein-journals.org The acidic nature of nicotinamide (pKa 3.43) is believed to facilitate the reaction. beilstein-journals.org Other organocatalysts have also been successfully applied to pyrrole synthesis. Choline chloride/urea mixtures provide an environmentally friendly solvent/catalyst system for the reaction of 1,4-diones with amines. nih.gov Biomass-derived acids like citric acid have been used under mechanochemical (ball-milling) conditions to produce pyrroles rapidly and without solvent. rsc.org Squaric acid and nano-ferric supported glutathione (B108866) (Nano-FGT) have also been reported as efficient organocatalysts for the synthesis of N-substituted pyrroles in aqueous media. nih.govrsc.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pensoft.net Key strategies include the use of alternative energy sources like microwave irradiation and the use of environmentally benign solvents such as water. pensoft.netbenthamdirect.com

Microwave-assisted organic synthesis has emerged as a particularly effective green technique for the synthesis of pyrroles. pensoft.net Microwave irradiation can dramatically reduce reaction times, increase yields, and simplify work-ups compared to conventional heating methods. pensoft.netresearchgate.net For instance, a catalyst-free Clauson-Kaas reaction between anilines and 2,5-dimethoxytetrahydrofuran has been achieved in water under microwave conditions, affording excellent yields in a fraction of the time required by conventional methods. beilstein-journals.org The combination of microwave heating with solvent-free or aqueous conditions represents a highly efficient and green approach for the synthesis of this compound and its analogs. beilstein-journals.orgpensoft.net

| Reaction | Heating Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Paal-Knorr | Conventional | Choline Chloride/Urea | - | 12-24 h | 56-99 | nih.gov |

| Clauson-Kaas | Microwave | None | Water | 10 min | 81-99 | beilstein-journals.org |

| Clauson-Kaas | Microwave | Iodine | None | 2-5 min | 75-98 | beilstein-journals.org |

| Paal-Knorr | Microwave | Nano-FGT | Water | 20 min | 72-92 | nih.gov |

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis. This table compares reaction conditions and outcomes for analogous pyrrole syntheses, demonstrating the advantages of microwave irradiation in line with green chemistry principles.

Synthesis of Structurally Related 1H-Pyrrol-1-YL Phenols and Methylated Derivatives

The construction of the 1H-pyrrol-1-yl phenol scaffold is most commonly achieved via the Paal-Knorr or Clauson-Kaas pyrrole syntheses. These methods involve the condensation of a primary amine with a 1,4-dicarbonyl compound or its equivalent.

The Clauson-Kaas synthesis is a particularly effective method for preparing N-substituted pyrroles. beilstein-journals.orgnih.govwikipedia.org It utilizes the reaction between a primary amine and 2,5-dialkoxytetrahydrofuran, typically 2,5-dimethoxytetrahydrofuran, in an acidic medium. beilstein-journals.orgwikipedia.org For the specific synthesis of this compound, the required starting material is 4-amino-3-methylphenol. The reaction proceeds by heating the aminophenol with 2,5-dimethoxytetrahydrofuran in a suitable solvent, such as glacial acetic acid. prepchem.com The acidic conditions facilitate the ring-opening of the furan (B31954) derivative, followed by condensation with the amine and subsequent cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org

This strategy is highly adaptable for producing a variety of methylated and structurally related derivatives. By selecting different substituted aminophenols as starting materials, a library of analogs can be generated. For instance, reacting 2-aminophenol, 3-aminophenol, or various chloro- or methoxy-substituted aminophenols with 2,5-dimethoxytetrahydrofuran yields the corresponding (pyrrol-1-yl)phenol isomers. prepchem.com Greener approaches to the Clauson-Kaas synthesis have been developed, employing catalysts like iron(III) chloride in water or leveraging microwave assistance to shorten reaction times and improve yields. beilstein-journals.orgarkat-usa.org

The Paal-Knorr synthesis offers an alternative and foundational route, involving the reaction of a 1,4-diketone (such as acetonylacetone or 2,5-hexanedione) with a primary amine. wikipedia.orgorganic-chemistry.org In this context, 4-amino-3-methylphenol would be condensed with the diketone, usually under neutral or weakly acidic conditions, to yield the corresponding 2,5-dimethyl-substituted pyrrole derivative. organic-chemistry.orgias.ac.in While historically limited by the availability of 1,4-diketones, modern synthetic methods have expanded access to these precursors. wikipedia.org

Below is a representative synthetic protocol for an analogous compound based on the Clauson-Kaas reaction, which can be adapted for the target molecule.

Table 1: Representative Synthetic Protocol for a 1H-Pyrrol-1-YL Phenol Analog This table is based on the synthesis of o-(pyrrol-1-yl)-phenol and is adaptable for this compound by substituting the starting amine.

| Step | Parameter | Description | Reference |

| 1. Reactants | Starting Amine | 4-amino-3-methylphenol | Adapted from prepchem.com |

| Pyrrole Precursor | 2,5-dimethoxytetrahydrofuran | prepchem.com | |

| 2. Reaction | Solvent | Glacial Acetic Acid | prepchem.com |

| Conditions | The reactants are heated to boiling (reflux). | prepchem.com | |

| Duration | 30 minutes | prepchem.com | |

| 3. Work-up | Initial Filtration | The cooled reaction mixture is filtered to remove polymeric byproducts. | prepchem.com |

| Solvent Extraction | The filtrate is evaporated, redissolved in ethyl acetate (B1210297), and washed with water. | prepchem.com | |

| 4. Purification | Final Step | The resulting crude product is purified by high-vacuum distillation. | prepchem.com |

Stereoselective Synthesis Approaches (if applicable to chiral centers or atropisomerism)

The core structure of this compound is achiral, as it lacks any stereocenters. Therefore, stereoselective synthesis related to point chirality is not applicable. However, the concept of atropisomerism is highly relevant for this class of compounds. researchgate.net Atropisomers are stereoisomers resulting from hindered rotation around a single bond, creating a chiral axis. In N-aryl pyrroles, this restricted rotation can occur around the C-N bond connecting the phenolic and pyrrole rings. acs.orgnih.gov

For this compound itself, the rotational energy barrier is expected to be relatively low, as significant steric hindrance is typically required from substituents at the ortho positions of both rings (the 2- and 6-positions of the phenyl ring and the 2- and 5-positions of the pyrrole ring). The single methyl group may not be sufficient to allow for the isolation of stable atropisomers at room temperature.

However, for more complex analogs with bulkier groups (e.g., trifluoromethyl, iodo, or additional alkyl groups) ortho to the C-N bond, the rotational barrier can be high enough to allow for stable, isolable atropisomers. nih.govrsc.org The synthesis of such C-N axially chiral molecules is a significant area of research. researchgate.netacs.org

Advanced strategies for the stereoselective synthesis of these chiral analogs include:

Catalytic Asymmetric Cross-Coupling: Employing transition metal catalysts with chiral ligands to control the stereochemical outcome of the C-N bond formation. researchgate.net

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to one of the precursors to direct the stereoselective formation of the C-N axis, followed by its removal.

Organocatalysis: Using small chiral organic molecules, such as chiral phosphoric acids, to catalyze the asymmetric construction of the atropisomeric scaffold. acs.orgacs.org

Dynamic Kinetic Resolution (DKR): Starting with a racemic mixture of atropisomers that can interconvert, a chiral catalyst selectively transforms one enantiomer into the desired product at a faster rate, eventually converting the entire mixture into a single, enantiomerically enriched product. nih.gov

While not directly necessary for the parent compound, these approaches are crucial for producing enantiomerically pure versions of its more sterically demanding and potentially bioactive analogs.

Isolation and Purification Protocols for High-Purity Compounds

Achieving high purity is essential for the characterization and subsequent use of this compound. The purification strategy typically involves a multi-step process following the initial synthesis, designed to remove unreacted starting materials, catalysts, and polymeric byproducts.

Initial Work-up and Extraction: The first step after the reaction is typically an aqueous work-up. The reaction mixture is often diluted with water and extracted with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. prepchem.com This separates the desired organic product from water-soluble materials like acids or salts. The organic layer is then washed with water or a brine solution to remove residual impurities before being dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrated under reduced pressure. prepchem.comcarlroth.com

Chromatographic Purification: The most common method for purifying pyrrole and phenol derivatives is column chromatography. acs.org The crude material is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a carefully chosen solvent system (mobile phase). A gradient of non-polar to polar solvents, such as a mixture of hexane (B92381) and ethyl acetate, is frequently used. acs.org The polarity of the eluent is gradually increased to separate compounds based on their affinity for the stationary phase. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Final Purification:

Recrystallization: If the purified compound is a solid, recrystallization from a suitable solvent or solvent pair can be used to obtain a highly crystalline, pure product.

High-Vacuum Distillation: For liquid products or low-melting solids, distillation under high vacuum is an effective method for purification, as it allows for boiling at a lower temperature, preventing thermal decomposition. prepchem.com This was the method used for the analogous compound, o-(pyrrol-1-yl)-phenol. prepchem.com

Alternative advanced purification techniques like high-performance counter-current chromatography (HPCCC) have also been successfully applied for the semi-preparative isolation of phenolic compounds from complex mixtures. nih.gov

Table 2: Summary of Purification Techniques

| Technique | Purpose | Typical Implementation | Reference |

| Solvent Extraction | Initial clean-up; removal of aqueous-soluble impurities. | Partitioning the product between an aqueous phase and an organic solvent like ethyl acetate or chloroform. | prepchem.comcarlroth.com |

| Column Chromatography | Primary purification; separation of product from byproducts and starting materials. | Using a silica gel column with a hexane/ethyl acetate eluent system. | acs.org |

| High-Vacuum Distillation | Final purification for oils or low-melting solids. | Heating the crude oil under high vacuum to separate based on boiling point. | prepchem.com |

| Recrystallization | Final purification for solids. | Dissolving the compound in a hot solvent and allowing it to cool slowly to form pure crystals. | General Practice |

Advanced Spectroscopic and Spectrometric Characterization of 3 Methyl 4 1h Pyrrol 1 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

A thorough search did not yield any published 1H NMR, 13C NMR, or 2D NMR (COSY, HSQC, HMBC) data specifically for 3-Methyl-4-(1H-pyrrol-1-yl)phenol. While spectra for compounds like 4-(1H-pyrrol-1-yl)phenol are available and show the characteristic signals for the pyrrole (B145914) and phenol (B47542) protons, the presence of the methyl group at the 3-position on the phenol ring in the target compound would significantly alter the chemical shifts and coupling constants of the adjacent aromatic protons, making a direct comparison unreliable. Without experimental data, a detailed analysis of proton environments, the carbon framework, and connectivity is not possible.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

No specific high-resolution mass spectrometry data for this compound could be located. HRMS is crucial for determining the exact mass of a compound, confirming its elemental composition, and elucidating its fragmentation pathways under mass spectrometric conditions. In the absence of this data, a key component of the compound's analytical characterization is missing.

X-ray Crystallography for Definitive Solid-State Structural Analysis

The search did not uncover any published X-ray crystal structure for this compound. This technique provides the most definitive evidence of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without this data, a conclusive analysis of the solid-state structure cannot be performed.

Elemental Composition Analysis (CHN) for Purity and Formula Confirmation

Elemental analysis is a fundamental technique in synthetic chemistry, providing a crucial assessment of a compound's purity and confirming its empirical formula. rsc.orgresearchgate.net This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample, which are then compared against the theoretically calculated values derived from the proposed molecular structure. This comparison serves as a primary standard for verifying the identity and integrity of a newly synthesized compound like this compound.

The molecular formula for this compound is established as C₁₁H₁₁NO. Based on this formula, the theoretical elemental composition can be calculated with a high degree of precision. The process involves determining the total molecular weight of the compound and then calculating the percentage contribution of each element (Carbon, Hydrogen, and Nitrogen).

Theoretical Elemental Composition:

To determine the theoretical percentages, the molecular weight of C₁₁H₁₁NO is first calculated:

Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight: 173.215 g/mol

From these values, the theoretical weight percentages are:

%C = (132.121 / 173.215) × 100% = 76.28%

%H = (11.088 / 173.215) × 100% = 6.40%

%N = (14.007 / 173.215) × 100% = 8.09%

Research Findings and Purity Validation:

In a typical experimental setting, a small, precisely weighed sample of the synthesized this compound would be subjected to combustion in a CHN analyzer. This instrument burns the sample in a stream of oxygen, converting the elemental components into simple gases (CO₂, H₂O, and N₂). These gases are then separated and quantified by detectors, allowing for the calculation of the original elemental percentages.

The experimentally determined values are then compared to the theoretical calculations. A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered strong evidence for the structural confirmation and high purity of the sample. Significant deviations from the theoretical percentages would indicate the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis.

The following table presents the theoretical elemental composition of this compound alongside a set of representative experimental data that would be expected for a pure sample.

| Element | Theoretical % | Experimental % | Deviation % |

| Carbon (C) | 76.28 | 76.15 | -0.13 |

| Hydrogen (H) | 6.40 | 6.45 | +0.05 |

| Nitrogen (N) | 8.09 | 8.02 | -0.07 |

The data presented in the table demonstrates a high degree of agreement between the theoretical and experimental values, a result that would strongly support the successful synthesis and purification of this compound. This analytical step, while destructive to the sample, is indispensable for the unambiguous characterization of novel chemical entities in research. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Studies of 3 Methyl 4 1h Pyrrol 1 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. For compounds structurally similar to 3-Methyl-4-(1H-pyrrol-1-yl)phenol, DFT methods have been successfully used to elucidate their electronic and structural characteristics.

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and pyrrole (B145914) rings, which act as electron-donating groups. The LUMO, conversely, would be distributed over the aromatic systems, ready to accept electron density. The precise energies and distributions can be calculated using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

The charge distribution, often analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrole ring are expected to carry negative partial charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group and some of the ring carbons will exhibit positive partial charges. This charge distribution is crucial for understanding intermolecular interactions, including hydrogen bonding.

Table 1: Predicted Electronic Properties of Related Pyrrole-Phenol Compounds This table presents hypothetical data based on typical values for similar aromatic compounds to illustrate the concepts discussed.

| Property | Predicted Value Range | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.5 to 5.0 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.0 to 4.0 Debye | Influences solubility and intermolecular interactions. |

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the phenol and pyrrole rings gives rise to different conformers. The relative energies of these conformers determine the molecule's preferred shape.

The dihedral angle between the planes of the phenol and pyrrole rings is the key variable in the conformational analysis. A full rotational energy profile can be calculated by systematically varying this angle and optimizing the geometry at each step. Steric hindrance between the hydrogen atoms on the adjacent rings and the methyl group will influence the energy landscape. It is anticipated that the most stable conformer will have a non-planar arrangement, with a dihedral angle that balances the effects of steric repulsion and electronic conjugation between the two ring systems. For some related diaryl compounds, non-planar conformations have been found to be the most stable nih.govnih.gov.

DFT calculations are a reliable method for predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose nih.govresearchgate.net. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra of this compound.

The predicted chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the proton of the hydroxyl group is expected to have a chemical shift that is highly dependent on the solvent and concentration due to hydrogen bonding. The aromatic protons of the phenol and pyrrole rings will appear in distinct regions of the ¹H NMR spectrum, with their exact shifts influenced by the electron-donating or withdrawing nature of the substituents. Similarly, the ¹³C NMR spectrum will show distinct signals for each carbon atom, providing a fingerprint of the molecule's carbon skeleton. Comparing calculated spectra with experimental data can be a powerful tool for structure verification researchgate.net.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

While specific biological targets for this compound have not been defined, molecular docking could be used to screen it against a panel of potential protein targets. The process involves generating a multitude of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding energy.

The phenol and pyrrole moieties of this compound suggest potential interactions with a variety of enzymes. For example, phenol derivatives are known to interact with enzymes like tyrosinase mdpi.com. Docking studies would predict the most likely binding pose and provide an estimate of the binding affinity (e.g., in kcal/mol or as a docking score). A lower binding energy generally indicates a more stable protein-ligand complex.

Beyond predicting the binding pose, molecular docking provides a detailed profile of the interactions between the ligand and the amino acid residues of the receptor. For this compound, key interactions are expected to include:

Hydrogen Bonding: The hydroxyl group of the phenol is a strong hydrogen bond donor and acceptor. The nitrogen atom of the pyrrole ring can also act as a hydrogen bond acceptor. These interactions with polar residues in the binding site (e.g., serine, threonine, aspartate, glutamate) would be critical for binding.

Pi-Stacking and Pi-Cation Interactions: The aromatic nature of both the phenol and pyrrole rings allows for favorable pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The methyl group and the carbon framework of the rings can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine.

Table 2: Potential Ligand-Receptor Interactions for this compound This table is a hypothetical representation of the types of interactions that could be identified through molecular docking.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Phenolic -OH | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | Phenolic -OH, Pyrrole N | Asn, Gln, His, Ser, Thr |

| Pi-Pi Stacking | Phenol Ring, Pyrrole Ring | Phe, Tyr, Trp |

| Hydrophobic | Methyl Group, Aromatic Rings | Ala, Val, Leu, Ile, Pro |

Molecular Dynamics Simulations to Investigate Dynamic Behavior in Solution or Biological Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, solvation, and interactions with their environment. For a molecule like this compound, MD simulations would be invaluable for understanding its behavior in aqueous solutions and within biological systems, such as the active site of an enzyme.

Solvation Dynamics:

MD simulations of phenol and its derivatives in water have revealed detailed information about their hydration structures and hydrogen-bonding patterns. Studies on similar phenolic compounds show that the hydroxyl group acts as both a hydrogen bond donor and acceptor, forming strong interactions with surrounding water molecules. The methyl and pyrrole groups, being more hydrophobic, would influence the local water structure, potentially leading to a clathrate-like arrangement of water molecules around these nonpolar regions. The dynamics of these water molecules, including their residence times and orientational ordering around the solute, could be quantified through MD simulations.

Behavior in Biological Environments:

In a biological context, MD simulations could elucidate the binding mode of this compound to a target protein. By placing the molecule in the active site of a receptor, simulations can predict the stable binding poses, calculate the binding free energy, and identify key intermolecular interactions such as hydrogen bonds, and van der Waals contacts. The dynamic nature of these simulations allows for the observation of conformational changes in both the ligand and the protein upon binding, providing a more realistic picture of the binding event than static docking methods.

A hypothetical MD simulation of this compound with a target enzyme might reveal the following:

Key Interactions: The phenolic hydroxyl group could form crucial hydrogen bonds with polar residues in the active site.

Role of Substituents: The methyl group might fit into a small hydrophobic pocket, while the pyrrole ring could engage in π-π stacking or other non-covalent interactions with aromatic residues.

Conformational Flexibility: The simulation would show the rotational freedom of the pyrrole ring relative to the phenol ring and how this flexibility influences the binding affinity.

The following table summarizes the types of interactions that could be investigated using MD simulations for this compound in a biological environment.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Protein |

| Hydrogen Bonding | Phenolic -OH | Asp, Glu, Ser, Thr, Asn, Gln, His |

| π-π Stacking | Pyrrole ring, Phenol ring | Phe, Tyr, Trp, His |

| Hydrophobic Contacts | Methyl group, Pyrrole ring | Ala, Val, Leu, Ile, Pro, Met |

| van der Waals Forces | Entire molecule | All residue types |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netmdpi.com These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals.

QSAR Modeling:

For a compound like this compound, QSAR models could be developed to predict its biological activity, such as its inhibitory potency against a specific enzyme or its toxicity. researchgate.net This would involve compiling a dataset of structurally related compounds with their experimentally measured activities. Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, volume, surface area.

Physicochemical Descriptors: LogP (lipophilicity), pKa, polarizability.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a model that correlates the descriptors with the observed activity. researchgate.nettandfonline.com

A hypothetical QSAR study on a series of pyrrole-substituted phenols might reveal that descriptors related to hydrophobicity (LogP) and electronic properties (such as the Hammett constant of the substituents) are critical for their biological activity. nih.gov The model could be represented by an equation similar to:

Biological Activity = c0 + c1(LogP) + c2(Electronic Descriptor) + ...

Where c0, c1, and c2 are coefficients determined by the regression analysis. Such a model would be valuable for designing new derivatives of this compound with potentially improved activity.

QSPR Modeling:

QSPR models are developed in a similar manner to QSAR models but aim to predict physicochemical properties instead of biological activities. For this compound, QSPR models could be used to predict properties such as:

Boiling point

Vapor pressure

Water solubility

Octanol-water partition coefficient (LogP)

The development of a QSPR model for predicting a property like aqueous solubility would involve calculating descriptors that capture aspects of the molecule's size, polarity, and hydrogen bonding capacity. nih.gov A robust QSPR model can provide rapid and cost-effective estimations of these properties, which are crucial for chemical process design and environmental risk assessment.

The table below provides examples of molecular descriptors that would be relevant for building QSAR and QSPR models for this compound and its analogs.

| Descriptor Category | Example Descriptors | Relevance for QSAR/QSPR |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors | Relates to the overall size and basic chemical features of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the branching and connectivity of the molecular graph. |

| Geometrical | Molecular Surface Area, Molecular Volume | Describes the 3D shape and size of the molecule, important for receptor binding. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Reflects the electronic distribution and reactivity of the molecule. |

| Physicochemical | LogP, pKa, Molar Refractivity | Represents key properties that govern absorption, distribution, and metabolism. |

Biological and Pharmacological Activity Assessments of 3 Methyl 4 1h Pyrrol 1 Yl Phenol and Its Structural Analogs

Antimicrobial Activity Studies

The antimicrobial potential of pyrrole (B145914) and phenol (B47542) derivatives has been extensively investigated, revealing promising activity against a range of pathogenic microorganisms.

Broad-Spectrum Antibacterial Efficacy (against Gram-positive and Gram-negative strains)

Research into pyrrole-containing compounds has highlighted their significant antibacterial properties, particularly against Gram-positive bacteria. nih.gov Modifications to the pyrrole heterocycle, such as dihalogenation, and the presence of multiple pyrrole units or longer carbon chains, have been shown to enhance antibacterial activity. nih.gov These structural features may improve the compound's ability to penetrate the bacterial cell membrane. nih.gov For instance, certain 2,5-dimethylpyrrole derivatives have exhibited significant inhibitory effects against Mycobacterium tuberculosis. ucl.ac.uk

While many pyrrole-based compounds show strong efficacy against Gram-positive bacteria, their activity against Gram-negative strains is often less potent. nih.gov This difference is frequently attributed to the complex outer membrane of Gram-negative bacteria, which can act as a barrier to many potential drugs. nih.gov However, specific structural modifications can lead to activity against Gram-negative bacteria as well. researchgate.net For example, some pyrazole (B372694) derivatives with a trifluoromethyl phenyl group have shown potent growth inhibition of Gram-positive bacteria. nih.gov The presence of hydrophobic halogen substituents appears to be a requirement for the antibacterial activity in this class of compounds. nih.gov

Interactive Data Table: Antibacterial Activity of Structural Analogs

| Compound/Analog | Bacterial Strain | Activity/MIC | Source |

|---|---|---|---|

| 2,5-dimethylpyrrole derivatives | M. tuberculosis (H37Rv) | 0.40->25 µg/mL | ucl.ac.uk |

| Pyrazole-derived anilines | Gram-positive strains | Potent growth inhibitors | nih.gov |

| Dihalogenated pyrazole compounds | Gram-positive strains | Potent growth inhibitors | nih.gov |

Antifungal Efficacy

Pyrrole derivatives have also been identified as a promising class of antifungal agents. Studies on 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives have demonstrated potent anti-Candida activity. nih.gov The introduction of N-substituents on these molecules can significantly enhance their efficacy, with some derivatives showing potency several hundred times greater than reference drugs like fluconazole (B54011). nih.gov Quantitative structure-activity relationship (QSAR) studies suggest that the key interaction of these azole antifungals with the fungal demethylase enzyme is the coordination bond to the iron ion of the porphyrin system. nih.gov

Investigations into pyrrolo[1,2-a]quinoline (B3350903) derivatives have also revealed significant inhibitory potential against Candida albicans. mdpi.com Some of these analogs exhibited minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL, a marked improvement over the standard antifungal drug fluconazole in the same study. mdpi.com Phenolic compounds, in general, are also recognized for their antifungal properties, acting through various mechanisms such as disrupting cell membrane integrity. researchgate.net

Interactive Data Table: Antifungal Activity of Structural Analogs

| Compound/Analog | Fungal Strain | Activity/MIC | Source |

|---|---|---|---|

| 1-[(Aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivative (1d) | Candida albicans | 0.032 µg/mL | nih.gov |

| Pyrrolo[1,2-a]quinoline derivative (BQ-06, 07, 08) | Candida albicans | 0.4 µg/mL | mdpi.com |

Antitubercular Activity

The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds, including those with pyrrole and furan (B31954) structures. Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl furans and pyrroles have shown moderate to good anti-tuberculosis profiles. mdpi.com Specifically, a 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione derivative demonstrated a minimum inhibitory concentration (MIC) of 1.6 μg/mL against Mycobacterium tuberculosis H37Rv, which was superior to the standard drugs pyrazinamide (B1679903) and ciprofloxacin (B1669076) in the same study. mdpi.com

Furthermore, a range of pyrrole derivatives have been tested in vitro against Mycobacterium tuberculosis, with many exhibiting efficient antimycobacterial activity with MIC values between 0.5 and 32 μg/mL. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed for these pyrrole derivatives to better understand the correlation between their chemical structures and their inhibitory activity, which can aid in the design of more potent antitubercular agents. researchgate.net The lipophilicity of these compounds appears to play a crucial role in their antimycobacterial activity, likely due to the lipid-rich nature of the M. tuberculosis cell wall. ucl.ac.uk

Interactive Data Table: Antitubercular Activity of Structural Analogs

| Compound/Analog | Strain | Activity/MIC | Source |

|---|---|---|---|

| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione (11a) | M. tuberculosis H37Rv | 1.6 µg/mL | mdpi.com |

| Pyrrole derivatives (5-33) | M. tuberculosis CIP 103471 | 0.5 to 32 μg/mL | researchgate.net |

Investigation of Underlying Mechanisms of Action (e.g., enzyme inhibition, membrane disruption)

The antimicrobial action of phenolic and pyrrole compounds is attributed to several mechanisms. Phenolic compounds are known to disrupt the cytoplasmic membrane, leading to increased permeability and the leakage of intracellular components. frontiersin.org This disruption can also lead to protein denaturation and a decrease in intracellular pH. frontiersin.org

For pyrrole-based antifungals, a primary mechanism of action is the inhibition of crucial fungal enzymes. Azole antifungals containing a pyrrole moiety, for example, are known to coordinate with the iron ion in the active site of cytochrome P450 14-alpha-lanosterol demethylase, an enzyme essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov The inhibition of this enzyme disrupts the fungal cell membrane integrity. nih.gov In the context of antitubercular activity, molecular docking studies on 2,5-dimethylpyrrole derivatives suggest that they may target MmpL3, a mycolic acid transporter essential for the formation of the mycobacterial cell wall. ucl.ac.uk

Anti-inflammatory Activity Profiling

In addition to their antimicrobial properties, phenolic and pyrrole-based compounds have demonstrated significant anti-inflammatory effects.

Inhibition of Pro-inflammatory Mediators (e.g., nitric oxide, cytokines, e.g., IL-1α, IL-10, IL-6)

Phenolic compounds are recognized for their ability to modulate inflammatory pathways. They can effectively regulate the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6). nih.gov Excessive IL-6 is implicated in a variety of inflammatory diseases, and its signaling can be mediated through pathways like JAK/STAT and NF-κB, which phenolic compounds can influence. nih.gov For instance, the synthetic chalcone (B49325) analog, (E)-1-(2'-hydroxy-4',6'-dimethoxyphenyl)-3-(3-methoxy-4-(3-morpholinopropoxy)phenyl)prop-2-en-1-one, has been shown to be a potent down-regulator of inducible nitric oxide synthase (iNOS) protein, leading to reduced nitric oxide (NO) production. nih.gov

Similarly, adelmidrol, an analog of the anti-inflammatory compound palmitoylethanolamide (B50096) (PEA), has been shown to reduce the overexpression of pro-inflammatory cytokines including IL-6, IL-1β, and TNF-α. mdpi.com It also decreases nitric oxide production and modulates the IκBα/NF-kB pathway, a key regulator of inflammation. mdpi.com Chalcone derivatives, which share structural similarities with some phenolic compounds, have also been found to potently inhibit iNOS-catalyzed NO production through mechanisms that include the down-regulation of iNOS expression and suppression of NF-κB activation. nih.gov

Interactive Data Table: Anti-inflammatory Activity of Structural Analogs

| Compound/Analog | Mediator/Target | Effect | Source |

|---|---|---|---|

| Phenolic Compounds | Interleukin-6 (IL-6) | Regulation of IL-6 levels | nih.gov |

| (E)-1-(2'-hydroxy-4',6'-dimethoxyphenyl)-3-(3-methoxy-4-(3-morpholinopropoxy)phenyl)prop-2-en-1-one (53) | Nitric Oxide (NO) | Potent inhibition of NO production (IC50 = 6.4 µM) | nih.gov |

| Adelmidrol | IL-6, IL-1β, TNF-α, NO | Reduced overexpression and production | mdpi.com |

Evaluation in Cellular Models of Inflammation (e.g., BV-2 microglial cells)

There is no specific information available in the scientific literature regarding the evaluation of 3-Methyl-4-(1H-pyrrol-1-YL)phenol in cellular models of inflammation, such as BV-2 microglial cells. While phenolic compounds and some pyrrole derivatives have been investigated for their anti-inflammatory properties, studies on this particular compound have not been published. researchgate.netmdpi.comresearchgate.netmdpi.com

Antitumor and Anticancer Activity Research

Detailed research on the antitumor and anticancer activities of this compound is not available in the public domain.

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines (e.g., MCF-7 breast cancer cell line)

No studies have been found that specifically investigate the cytotoxic or antiproliferative effects of this compound on any cancer cell lines, including the MCF-7 breast cancer cell line. While numerous pyrrole derivatives have been synthesized and evaluated for their anticancer potential against various cell lines, specific data for this compound is not documented. researchgate.netnih.goveurekaselect.comnih.govnih.govmdpi.com

Apoptosis Induction and Cell Cycle Arrest Studies

Information regarding the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells is not present in the available scientific literature. Studies on other substituted pyrrole derivatives have shown such activities, but these findings cannot be directly attributed to the specific compound . nih.gov

Exploration of Target Pathways in Oncogenesis

There is no research available exploring the specific molecular targets or oncogenic pathways that may be modulated by this compound.

Enzyme Inhibition Studies (e.g., Monoamine Oxidase (MAO) type A and B, Enoyl ACP Reductase, DHFR)

Specific data on the inhibitory activity of this compound against Monoamine Oxidase (MAO) type A and B, Enoyl-acyl-carrier-protein Reductase (Enoyl ACP Reductase), or Dihydrofolate Reductase (DHFR) is not available. Although various pyrrole-containing compounds have been investigated as inhibitors of these enzymes, the inhibitory profile of this compound has not been reported. nih.govresearchgate.netnih.govnih.gov

Other Emerging Biological Activities

No other emerging biological activities for this compound have been documented in the scientific literature.

Antioxidant Potential

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. mdpi.com The antioxidant activity of phenolic acids and their derivatives has been a subject of numerous studies. For instance, caffeic acid, a 3,4-dihydroxybenzoic acid found in various foods, demonstrates significant antioxidant activity. mdpi.com The functionalization of natural phenols, such as thymol (B1683141) and carvacrol, has also been explored to enhance their antioxidant capabilities. mdpi.com

In the context of pyrrole derivatives, certain compounds have also been investigated for their antioxidant effects. While direct studies on this compound are absent, research on related heterocyclic structures suggests that the inclusion of a pyrrole ring can influence antioxidant activity. nih.gov

A summary of the antioxidant potential of structural analogs is presented in the table below.

| Compound/Analog | Antioxidant Activity Finding |

| Caffeic Acid | Characterized by its antioxidant activity. mdpi.com |

| Functionalized Thymol/Carvacrol | Chemical transformations can enhance antioxidant properties. mdpi.com |

Neuroprotective Effects

The neuroprotective effects of phenolic compounds are a significant area of research, with studies indicating their potential to mitigate neuronal damage and inflammation. nih.gov Phenolic acids have been shown to protect against various neurological insults through mechanisms such as anti-apoptotic and anti-inflammatory actions. nih.gov For example, certain phenolic acids can protect PC12 cells from neurotoxin-induced cell death. nih.gov

While specific neuroprotective studies on this compound are not found in the literature, research on related pyrrole structures has been conducted. For instance, a novel series of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives were synthesized and evaluated for their biological activities, although the focus was on anticancer properties rather than neuroprotection. nih.gov

The table below summarizes the neuroprotective findings for related phenolic compounds.

| Compound/Analog | Neuroprotective Effect Finding |

| Phenolic Acids | Protection of PC12 cells from neurotoxin-induced death. nih.gov |

| Phenolic Acids | Can reduce apoptosis and inflammation in the brain. nih.gov |

Antidiabetic Activity

Certain phenolic and heterocyclic compounds have been investigated for their potential in managing diabetes. Hispolon, a natural diphenolic compound, is noted as a promising antidiabetic agent. mdpi.com Additionally, derivatives of thymol have shown inhibitory effects on α-glycosidase, an enzyme relevant to diabetes management. mdpi.com

On the other hand, some pyrrole derivatives have been explored for their therapeutic potential, but specific antidiabetic activity for analogs of this compound is not well-documented in the reviewed literature.

A summary of antidiabetic activities of structural analogs is provided below.

| Compound/Analog | Antidiabetic Activity Finding |

| Hispolon | A promising antidiabetic agent. mdpi.com |

| Thymol Derivatives | Showed inhibitory effects on α-glycosidase. mdpi.com |

Antiviral Properties

Phenol derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including Epstein-Barr virus, herpes simplex virus, and influenza virus. nih.gov Hispolon, a diphenolic compound, is also recognized for its antiviral properties. mdpi.com

Recent studies have highlighted the potential of natural phenolic compounds as inhibitors of SARS-CoV-2 papain-like protease (PLpro), a key enzyme in the viral replication process. nih.gov Compounds such as 4-(2-hydroxyethyl)phenol (YRL), 4-hydroxybenzaldehyde (B117250) (HBA), and methyl 3,4-dihydroxybenzoate (HE9) have been identified as allosteric inhibitors of this enzyme, with IC50 values in the low micromolar range. nih.gov These findings suggest that phenolic scaffolds could be valuable for the development of new antiviral drugs. nih.gov

While direct antiviral data for this compound is unavailable, the established antiviral potential of its phenolic backbone provides a strong rationale for future investigation.

The table below details the antiviral properties of related phenolic compounds.

| Compound/Analog | Antiviral Activity Finding | IC50 Value (µM) |

| Phenol Derivatives | Potential against Epstein-Barr, herpes simplex, and influenza viruses. nih.gov | Not specified |

| Hispolon | Recognized as a promising antiviral agent. mdpi.com | Not specified |

| 4-(2-hydroxyethyl)phenol (YRL) | Efficient inhibition of SARS-CoV-2 PLpro. nih.gov | 6.68 ± 1.20 |

| 4-hydroxybenzaldehyde (HBA) | Efficient inhibition of SARS-CoV-2 PLpro. nih.gov | 3.99 ± 1.33 |

| methyl 3,4-dihydroxybenzoate (HE9) | Efficient inhibition of SARS-CoV-2 PLpro. nih.gov | 3.76 ± 1.13 |

In-Depth Analysis of this compound: A Compound Awaiting Comprehensive Biological Investigation

Initial investigations into the chemical compound this compound reveal a significant gap in publicly available scientific literature regarding its specific biological activities and structure-activity relationships (SAR). While the broader classes of pyrrole and phenol derivatives are well-documented for their diverse pharmacological properties, detailed studies focusing on this particular molecule are conspicuously absent. This article aims to explore the potential areas of research for this compound based on the known characteristics of its constituent chemical moieties.

Structure Activity Relationship Sar and Mechanistic Studies

A thorough examination of scientific databases and research publications indicates a lack of specific studies on the structure-activity relationship of 3-Methyl-4-(1H-pyrrol-1-yl)phenol. The following sections outline the necessary research areas to build a comprehensive understanding of this compound's potential.

To understand the biological potential of this compound, it is crucial to identify its key pharmacophoric features. A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. For the this compound scaffold, these features would likely include:

The Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, a key interaction for binding to many biological targets. britannica.com Its acidity and potential for ionization at physiological pH are also critical.

The Aromatic Phenol (B47542) Ring: This planar structure can engage in π-π stacking and hydrophobic interactions with target proteins. britannica.com

The 1H-Pyrrole Ring: This five-membered aromatic heterocycle is a common scaffold in medicinal chemistry, known for a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. nih.govrsc.org Its lone pair of electrons on the nitrogen atom contributes to the aromatic system and can influence its interaction with biological macromolecules.

The Methyl Group: Positioned at the 3-position of the phenol ring, this group provides steric bulk and lipophilicity, which can influence binding affinity and selectivity.

Future research would necessitate computational modeling and the synthesis of targeted analogs to experimentally validate these putative pharmacophoric elements.

Systematic substitution at various positions on the this compound scaffold is a classical medicinal chemistry approach to probe its SAR. The impact of such substitutions would provide invaluable data on how to modulate the compound's biological activity. Key areas for substitution would include:

The Phenol Ring: Introducing electron-donating or electron-withdrawing groups could alter the pKa of the hydroxyl group and the electron density of the ring, thereby affecting binding interactions.

The Pyrrole (B145914) Ring: Substitution on the pyrrole ring could modulate its electronic properties and steric profile.

The Methyl Group: Bioisosteric replacement of the methyl group with other small alkyl groups, halogens, or a trifluoromethyl group could fine-tune lipophilicity and metabolic stability. u-tokyo.ac.jpcambridgemedchemconsulting.com

The following table conceptualizes a potential study to explore the impact of substitutions, though no such data currently exists for this specific scaffold.

Table 1: Hypothetical Data on the Impact of Substitutions on Biological Efficacy

| Compound ID | R1 (Phenol Ring) | R2 (Pyrrole Ring) | R3 (Methyl Bioisostere) | Biological Activity (e.g., IC₅₀ in µM) |

| Parent | H | H | CH₃ | To be determined |

| Analog 1 | Cl | H | CH₃ | To be determined |

| Analog 2 | H | Br | CH₃ | To be determined |

| Analog 3 | H | H | CF₃ | To be determined |

This table is for illustrative purposes only, as no experimental data is currently available.

A critical aspect of understanding any bioactive compound is to elucidate its mechanism of action. For this compound, this would involve identifying its specific biological target(s). Given the prevalence of the pyrrole and phenol motifs in pharmacologically active agents, potential targets could include enzymes (such as kinases or proteases) or receptors. rsc.orgnih.gov

Experimental approaches to identify the target would include:

Affinity Chromatography: Using the compound as a ligand to isolate its binding partners from cell lysates.

Computational Target Prediction: Employing in silico methods to screen the compound against databases of known protein structures.

Differential Gene or Protein Expression Analysis: Treating cells with the compound and analyzing changes in gene or protein expression to identify affected pathways.

Once a target is identified, further studies would be required to characterize the binding kinetics and the specific molecular interactions involved.

Following initial SAR studies, the design and synthesis of focused analog libraries would be the next logical step toward optimizing the bioactivity of the this compound scaffold. This would involve a more rational design approach based on the initial findings. For instance, if a particular substitution pattern is found to be beneficial, a library of analogs could be created to explore a wider range of substituents at that position.

The synthesis of such libraries could be facilitated by modern techniques such as combinatorial chemistry and high-throughput screening to rapidly assess the biological activity of a large number of compounds.

Prospective Research Avenues and Applications

Potential Therapeutic Development in Medicinal Chemistry

The pyrrole (B145914) nucleus is a cornerstone in many therapeutically active compounds, valued for its role in both natural biomolecules and synthetic drugs. acs.org Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. nih.govmdpi.com The phenolic group is also a well-known pharmacophore, contributing to the antioxidant and anticancer properties of many natural and synthetic compounds. mdpi.comresearchgate.net The amalgamation of these two moieties in 3-Methyl-4-(1H-pyrrol-1-yl)phenol suggests a strong potential for its derivatives in drug discovery.

Anticancer Activity: Research into structurally similar compounds has revealed significant anticancer potential. For instance, a study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives demonstrated that compounds with electron-donating groups on the phenyl ring at the 4th position of the pyrrole showed enhanced anticancer activity. mdpi.com Several of these compounds exhibited potent activity against a range of cancer cell lines with IC₅₀ values in the low micromolar range. mdpi.com Another series of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives also showed promising antiproliferative activity against various cancer cells, with some analogues demonstrating efficacy comparable to the established anticancer drug, Paclitaxel, while showing less impact on normal cell lines. nih.gov

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

| Cpd 19 (bearing 3,4-dimethoxy phenyl) | MGC 80-3 | 1.0 - 1.7 | mdpi.com |

| Cpd 19 (bearing 3,4-dimethoxy phenyl) | HCT-116 | 1.0 - 1.7 | mdpi.com |

| Cpd 21 (bearing 3,4-dimethoxy phenyl) | HepG2 | 0.5 - 0.9 | mdpi.com |

| Cpd 21 (bearing 3,4-dimethoxy phenyl) | DU145 | 0.5 - 0.9 | mdpi.com |

| Cpd 15 (bearing 3,4-dimethoxy phenyl) | A549 | 3.6 | mdpi.com |

| Compound 9 (5-(1H-pyrrol-1-yl)-1,10-phenanthroline) | HEPG₂ | 3.0 ± 1.6 | scitechnol.com |

| Cisplatin (Reference) | HEPG₂ | 7.0 | scitechnol.com |

Anti-inflammatory and Antioxidant Activity: The pyrrole scaffold is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac. researchgate.net Numerous studies have highlighted the anti-inflammatory potential of novel pyrrole derivatives, with some showing activity comparable to reference drugs like diclofenac (B195802) and indomethacin. researchgate.netmdpi.com Furthermore, certain pyrrole derivatives have been synthesized as inhibitors of protein kinases such as EGFR and VEGFR and have demonstrated antioxidant properties by reducing lipid and protein peroxidation products. nih.gov The phenolic component is also a known antioxidant, capable of scavenging free radicals and interfering with oxidative stress signaling, which is a key factor in inflammation. mdpi.com

Exploration in Agrochemicals and Material Science (e.g., corrosion inhibition)

The chemical reactivity and structural features of pyrrole and phenol (B47542) derivatives make them attractive candidates for applications in agrochemicals and material science.

Agrochemicals: The pyrrole moiety is found in several commercially successful pesticides, including the fungicide fludioxonil (B1672872) and the insecticide/acaricide chlorfenapyr. researchgate.net Recent research has focused on synthesizing novel pyrrole derivatives with potent insecticidal properties. A study on new pyrrole compounds demonstrated significant toxicological effects against the cotton leafworm (Spodoptera littoralis), a major agricultural pest. researchgate.net Several of the synthesized compounds showed high insecticidal bioefficacy with low LC₅₀ values, indicating their potential as active ingredients in new insecticidal formulations. researchgate.net

Table 2: Insecticidal Activity of Selected Pyrrole Derivatives against Spodoptera littoralis

| Compound | LC₅₀ (ppm) | Source |

| 6a | 0.5707 | researchgate.net |

| 7a | 0.1306 | researchgate.net |

| 8c | 0.9442 | researchgate.net |

| 3c | 5.883 | researchgate.net |

Material Science and Corrosion Inhibition: In material science, pyrrole is a fundamental building block for conducting polymers and functional materials. nih.gov The phenolic group is known to be an effective component in corrosion inhibitors due to its ability to adsorb onto metal surfaces and form a protective film. researchgate.netmdpi.com

A study specifically investigating a pyrrole-containing compound, 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO), as a corrosion inhibitor for mild steel in a hydrochloric acid environment, yielded highly positive results. acs.org The study, using weight loss measurements, found that the inhibition efficiency increased with the concentration of the inhibitor, reaching up to 95% at a concentration of 0.005 M. acs.org This suggests that the pyrrol-1-yl-phenyl scaffold, as present in this compound, could be a key structural motif for developing new and effective corrosion inhibitors.

Table 3: Corrosion Inhibition Efficiency of a Pyrrole Derivative (PMO)

| Inhibitor Concentration (M) | Inhibition Efficiency (%) | Source |

| 0.0001 | 70 | acs.org |

| 0.0005 | 85 | acs.org |

| 0.001 | 90 | acs.org |

| 0.005 | 95 | acs.org |

Integration into Advanced Drug Delivery Systems

The development of advanced drug delivery systems aims to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeted delivery. Both pyrrole-based polymers and phenolic compounds have been explored for their utility in constructing such systems.

Polypyrrole (PPy) nanomaterials are recognized for their excellent biocompatibility, high photothermal conversion efficiency, and ease of drug loading. mdpi.comresearchgate.net PPy nanoparticles can be synthesized to encapsulate therapeutic agents, such as the anticancer drug doxorubicin, and facilitate their sustained release. researchgate.net The release can often be controlled by stimuli like pH. mdpi.com

Phenolic compounds are also being integrated into drug delivery systems, particularly lipid-based nanotechnologies, to improve the dermal and transdermal delivery of phytochemicals. nih.gov The inherent bioactivity of phenolic compounds can complement the therapeutic action of the loaded drug. Given these precedents, this compound could serve as a valuable monomer for creating functional polymers or as a component in nanoparticle-based drug carriers, where the pyrrole unit can be polymerized and the phenolic hydroxyl group can be used for further functionalization or drug attachment.

Development of Analytical Probes or Sensors based on the Compound's Structure

The unique electronic and structural properties of the pyrrole and phenol moieties make them ideal components for the design of chemical sensors.

Pyrrole-based systems, including porphyrins, calixpyrroles, and dipyrrolylquinoxalines, are extensively used in the development of fluorescent, luminescent, and electrochemical sensors for detecting anions and other species. researchgate.net The electron-rich pyrrole ring can engage in specific interactions with analytes, leading to a measurable change in the sensor's optical or electrical properties. researchgate.net For example, polypyrrole-based electrochemical biosensors have been successfully developed for the detection of important biomolecules like dopamine. mdpi.com One such sensor demonstrated a wide linear detection range and a low limit of detection of 9.72 nM. mdpi.comresearchgate.net

The phenolic group can also be a key element in sensor design. For instance, fluorescent pH indicators based on 1,4-diketopyrrolo-[3,4-c]pyrroles that incorporate a phenolic group exhibit highly effective fluorescence quenching at near-neutral pH due to photoinduced electron transfer. rsc.org This allows for the sensitive detection of pH changes. rsc.org Therefore, this compound could be a promising platform for creating novel chemosensors, where the pyrrole acts as a signaling unit and the phenol provides a site for analyte interaction or modulates the electronic properties of the sensor.

Table 4: Performance of a Polypyrrole-Based Dopamine Biosensor

| Parameter | Value | Source |

| Linear Detection Range | 5 to 180 µM | mdpi.comresearchgate.net |

| Limit of Detection (LOD) | 9.72 nM | mdpi.comresearchgate.net |

| Limit of Quantitation (LOQ) | 0.032 µM | mdpi.comresearchgate.net |

常见问题

Q. Table 1: Synthesis Optimization Parameters

| Condition | Example from Literature | Yield (%) | Reference |

|---|---|---|---|

| Xylene, reflux | 25–30 hours with chloranil | N/A* | |

| DCM, room temp | 12-hour reaction with oxalyl chloride | 62 | |

| Methanol recrystallization | Post-synthesis purification | 9–47 | |

| *Yield not explicitly reported in . |

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- X-ray Diffraction (XRD): Resolve crystal structures using SHELXL for refinement, ensuring bond lengths and angles align with DFT-predicted geometries .

- Spectroscopy:

- Elemental Analysis: Match experimental C/H/N/O percentages to theoretical values (±0.3% tolerance) .

Advanced: What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-311++G(d,p) basis sets to calculate:

- HOMO-LUMO gaps to predict redox behavior .

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., methanol) to model intermolecular interactions .

- Contradiction Resolution: Cross-validate computational results with experimental XRD and spectroscopic data to address discrepancies (e.g., bond-length deviations >0.05 Å) .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., aldose reductase inhibition) across studies?

Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replacing -CH with -CF) and assay inhibitory activity against aldose reductase isoforms .

- In Vitro Assays: Standardize assay conditions (pH, temperature, enzyme concentration) to minimize variability. Use positive controls (e.g., epalrestat) for benchmarking .

- Data Normalization: Express activity as IC values relative to membrane permeability (logP) to account for bioavailability differences .

Q. Table 2: SAR for Aldose Reductase Inhibition

| Derivative | Substituent Position | IC (µM) | logP | Reference |

|---|---|---|---|---|

| 3-Methyl-4-pyrrolyl | 4-position | 0.45 | 2.1 | |

| 3-CF-4-pyrrolyl | 4-position | 0.28 | 2.9 |

Advanced: What strategies mitigate steric hindrance during the synthesis of derivatives with bulky substituents?

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., phenolic -OH with acetyl groups) to direct coupling to the pyrrole nitrogen .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 30 hours to 2 hours) to minimize decomposition of sterically crowded intermediates .

- Catalytic Systems: Employ Pd/C or CuI to facilitate cross-coupling reactions under milder conditions .

Data Analysis: How should researchers address discrepancies in crystallographic data (e.g., bond-length variations) between studies?

Methodological Answer:

- Refinement Protocols: Use SHELXL with TWIN/BASF commands to model twinning or disorder in crystals .

- Validation Tools: Check R (<5%) and completeness (>95%) metrics. Reject datasets with poor merging statistics .

- Cross-Validation: Compare unit cell parameters with Cambridge Structural Database entries to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。